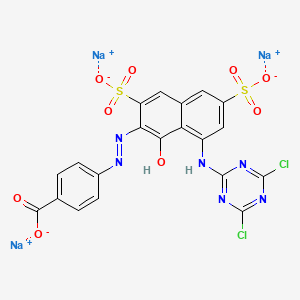
Acetoxyheptamethylcyclotetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties like acidity or basicity, reactivity with common reagents, and stability are also studied .Aplicaciones Científicas De Investigación
Cancer Immunotherapy Enhancement
Cyclodextrins (CDs) have gained attention in cancer immunotherapy due to their ability to improve drug solubility and enhance immune responses. In particular, D4 has been investigated for its potential in this field. By encapsulating immunodrugs within D4-based carriers, researchers aim to achieve targeted drug delivery, improved bioavailability, and enhanced therapeutic effects. However, further studies are needed to optimize D4-based formulations and understand their interactions with the immune system .
Analytical Separation Science
D4 can serve as a useful stationary phase in gas chromatography (GC) and liquid chromatography (LC). Its unique structure allows for efficient separation of volatile compounds, making it valuable in environmental analysis, food safety, and pharmaceutical quality control. Researchers have explored D4-modified stationary phases to enhance resolution and sensitivity in separation techniques .
Materials Science: Silicone Surfactants
Silicone surfactants play a crucial role in various applications, including personal care products, coatings, and industrial processes. D4-based silicone surfactants exhibit excellent wetting properties, surface activity, and emulsification capabilities. Their simple molecular structure allows for precise control over surface tension, making them desirable for formulators and manufacturers .
Biomedical Applications: Drug Delivery Systems
D4 and its derivatives have been investigated as carriers for controlled drug delivery. Their cyclic structure provides a hydrophobic cavity that can encapsulate hydrophobic drugs, protecting them from degradation and facilitating sustained release. Researchers explore D4-based micelles, nanoparticles, and hydrogels for targeted drug delivery .
Cosmetic Formulations
In cosmetics, D4 serves as a volatile silicone fluid. It imparts a silky feel, enhances spreadability, and improves skin absorption of active ingredients. D4 is commonly found in hair care products, skin creams, and antiperspirants. However, its use has raised environmental concerns, leading to regulatory restrictions in some regions .
Industrial Lubricants and Sealants
D4’s low viscosity and thermal stability make it suitable for lubricating and sealing applications. It finds use in mechanical systems, automotive components, and industrial machinery. As a lubricant, D4 reduces friction and wear, extending the lifespan of moving parts. Additionally, it acts as a sealant in gaskets and o-rings, preventing leaks and ensuring proper functioning .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O6Si4/c1-9(10)11-19(8)14-17(4,5)12-16(2,3)13-18(6,7)15-19/h1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKJCIRRALFVIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O6Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701263 |
Source


|
| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxyheptamethylcyclotetrasiloxane | |
CAS RN |
14697-86-0 |
Source


|
| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












